molecular formula C10H13ClN2 B1682397 Tolazoline hydrochloride CAS No. 59-97-2

Tolazoline hydrochloride

カタログ番号: B1682397
CAS番号: 59-97-2
分子量: 196.67 g/mol
InChIキー: RHTNTTODYGNRSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

    トラルゾリン塩酸塩: は、化学式CHClNの有機化合物です。 .

  • 臨床的には、血管攣縮に関連する疾患、たとえば末梢の血行不良によって末端が青紫色に変色するアクロシアノージスの治療に主に用いられます。
  • 製造方法

    • トラルゾリン塩酸塩 の合成経路には、イミダゾリン環を形成するための化学反応が含まれます。 特定の工業的生産方法は広く文書化されていません。
  • 準備方法

    • The synthetic routes for Tolazoline Hydrochloride involve chemical reactions to form the imidazoline ring. specific industrial production methods are not widely documented.
  • 化学反応の分析

      トラルゾリン塩酸塩: は、以下を含むさまざまな反応を起こします。

    • 一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまなハロゲン化剤が含まれます。
    • 形成される主な生成物は、特定の反応条件によって異なります。
  • 科学研究への応用

      化学: 血管機能や受容体相互作用に関する研究のツールとして使用されます。

      生物学: 血流調節と受容体シグナル伝達経路への影響について調査されています。

      医学: 臨床応用には、血管攣縮性疾患の治療が含まれます。

      産業: 特殊な用途のため、産業応用は限られています。

  • 科学的研究の応用

      Chemistry: Used as a tool in studies related to vascular function and receptor interactions.

      Biology: Investigated for its effects on blood flow regulation and receptor signaling pathways.

      Medicine: Clinical applications include treating vasospastic disorders.

      Industry: Limited industrial applications due to its specialized use.

  • 作用機序

      トラルゾリン塩酸塩: は、以下のメカニズムを通じて効果を発揮します。

    • これらの作用は、肺動脈圧と血管抵抗を低下させます。
  • 類似の化合物との比較

      トラルゾリン塩酸塩: は、別のαアドレナリン受容体拮抗薬である と類似しています。

    • トラルゾリン塩酸塩 のユニークな特徴には、ヒスタミン作動薬活性と中等度のαアドレナリン遮断効果が含まれます。
  • 類似化合物との比較

      Tolazoline Hydrochloride: shares similarities with , another α-adrenergic receptor antagonist.

    • Unique features of This compound include its histamine agonist activity and moderate alpha-adrenergic blocking effects.

    生物活性

    Tolazoline hydrochloride is a pharmacological agent primarily recognized for its role as an alpha-adrenergic antagonist. It is utilized in both veterinary and human medicine, particularly for reversing sedation induced by xylazine and managing pulmonary conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

    Tolazoline acts primarily as a mixed alpha-1 and alpha-2 adrenergic receptor antagonist . Its antagonistic effects lead to several physiological responses:

    • Vasodilation : By blocking alpha-adrenergic receptors, tolazoline induces vasodilation, which can increase arterial oxygenation and reduce pulmonary arterial pressure .
    • Reversal of Sedation : Tolazoline effectively reverses the sedative effects of xylazine by competing for binding sites on alpha-adrenergic receptors, thereby increasing central nervous system and respiratory activity .
    • Histamine Activity : It has moderate histamine agonist activity, which may contribute to its vasodilatory effects .

    Table 1: Biological Activities of this compound

    Activity Description
    Alpha-Adrenergic AntagonismBlocks alpha-1 and alpha-2 adrenergic receptors, leading to vasodilation.
    Sedation ReversalRapidly reverses xylazine-induced sedation in various animal species.
    Histamine AgonismModulates vascular resistance through histamine receptor interaction.
    Pulmonary EffectsReduces pulmonary arterial pressure; used in treating persistent pulmonary hypertension in newborns .

    Veterinary Medicine

    In veterinary settings, tolazoline is primarily used to reverse the sedative effects of xylazine in cattle and other livestock. A study conducted on Friesian-cross calves demonstrated that intravenous administration of tolazoline significantly reduced recovery times from xylazine-induced sedation:

    • Study Design : 24 calves were administered xylazine followed by either saline or varying doses of tolazoline (1, 2, or 4 mg/kg).
    • Results : The mean arousal times decreased from 27.8 minutes (saline) to as low as 0.7 minutes with the highest dose of tolazoline. Similarly, standing times improved from 38.8 minutes to 2.4 minutes with tolazoline .

    Human Medicine

    Tolazoline has been explored for its potential benefits in treating conditions such as:

    • Persistent Pulmonary Hypertension : Particularly in newborns, where it helps improve arterial oxygenation .
    • Congenital Heart Disease : Its vasodilatory properties can alleviate symptoms associated with certain cardiac conditions .

    Case Studies

    • Reversal of Xylazine Sedation in Cattle :
      • A clinical study highlighted that tolazoline effectively reversed xylazine-induced rumen hypomotility and cardiopulmonary depression without compromising analgesic effects .
    • Pulmonary Hyaline Membrane Disease :
      • In a study involving infants with severe hyaline membrane disease, tolazoline administration resulted in significant improvements in arterial oxygenation levels .

    Side Effects and Considerations

    While tolazoline is generally well-tolerated, it can induce side effects such as tachycardia and increased respiratory responses due to its adrenergic blocking activity. Monitoring is essential during administration to manage any potential adverse reactions effectively .

    Table 2: Reported Side Effects of this compound

    Side Effect Description
    TachycardiaIncreased heart rate observed post-administration.
    Respiratory ChangesEnhanced respiratory activity; may lead to complications if not monitored.
    HypotensionPotential for transient hypotension due to vasodilation effects.

    特性

    IUPAC Name

    2-benzyl-4,5-dihydro-1H-imidazole;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H12N2.ClH/c1-2-4-9(5-3-1)8-10-11-6-7-12-10;/h1-5H,6-8H2,(H,11,12);1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RHTNTTODYGNRSP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN=C(N1)CC2=CC=CC=C2.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H13ClN2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    59-98-3 (Parent)
    Record name Tolazoline hydrochloride [USP:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059972
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID9021718
    Record name Tolazoline hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID9021718
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    196.67 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    59-97-2
    Record name Tolazoline hydrochloride
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=59-97-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Tolazoline hydrochloride [USP:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059972
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Tolazoline hydrochloride
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757353
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-, hydrochloride (1:1)
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Tolazoline hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID9021718
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Tolazoline hydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.407
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name TOLAZOLINE HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E669Z6S1JG
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Tolazoline hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    Tolazoline hydrochloride
    Reactant of Route 3
    Reactant of Route 3
    Tolazoline hydrochloride
    Reactant of Route 4
    Reactant of Route 4
    Tolazoline hydrochloride
    Reactant of Route 5
    Reactant of Route 5
    Tolazoline hydrochloride
    Reactant of Route 6
    Reactant of Route 6
    Tolazoline hydrochloride
    Customer
    Q & A

    A: Tolazoline Hydrochloride acts as an α-adrenergic antagonist, blocking the action of norepinephrine at α-adrenergic receptors. [] This leads to vasodilation, particularly in peripheral blood vessels. [, , ]

    A: Research has shown that this compound does not significantly affect sputum viscosity or dynamic lung volumes in cystic fibrosis patients, suggesting its potential benefits in this condition are not related to altering mucus properties. []

    A: The molecular formula of this compound is C10H13N2Cl. [] Its molecular weight is 196.68 g/mol.

    A: While the provided research papers do not detail specific spectroscopic data, its structure has been determined using X-ray diffraction methods, revealing a biplanar conformation with the phenyl and imidazole rings at an angle of 89.3°. [] This structural information is crucial for understanding its interaction with α-adrenergic receptors.

    ANone: The provided research papers primarily focus on the pharmacological aspects of this compound and do not provide specific information on its material compatibility or stability under various conditions outside of biological contexts.

    ANone: The provided research papers do not discuss any catalytic properties or applications of this compound. Its primary role, as highlighted in the research, is as a pharmacological agent.

    A: One study used computational methods to compare this compound with Clonidine Hydrochloride, a similar antihypertensive agent. [] The study analyzed frontier orbitals, predicting reactivity and highlighting the role of specific structural elements like chlorine atoms and the N-H group in influencing their pharmacological activity.

    A: The biplanar conformation of this compound, with the phenyl and imidazole rings at a specific angle, is thought to be crucial for its interaction with α-adrenergic receptors. [] Further computational studies comparing this compound with Clonidine Hydrochloride suggest that the presence of chlorine atoms on the phenyl rings and the N-H group linking the phenyl and imidazoline rings are important for its activity. []

    A: this compound is available in injectable forms for intravenous or intramuscular administration. [, , , ] One study mentions a 10% ointment formulation used for topical application. []

    A: While specific metabolic pathways are not detailed in the provided papers, one study on cattle found this compound residues in tissue below detectable limits after 96 hours and in milk after 48 hours. [, ] This suggests a relatively rapid metabolism and elimination profile in this species.

    A: this compound has been shown to effectively reverse xylazine sedation in various animals, including moose, cattle, wolves, and deer. [, , , ] It significantly reduces recovery times compared to leaving xylazine to wear off naturally. []

    A: One study comparing bolus intravenous injection versus continuous infusion of this compound in neonates with hypoxemia found that while the continuous infusion was associated with a more frequent increase in PaO2, it also led to a higher incidence of hypotension and gastrointestinal bleeding. [, ] This highlights the importance of careful consideration of dosage and administration route for optimal efficacy and safety.

    A: While the research papers don't delve into specific disease models, they demonstrate this compound's efficacy in reversing xylazine-induced sedation in various animal species, including moose, wolves, deer, and goats. [, , ] These studies highlight its potential for wider applications in veterinary medicine.

    A: this compound has been used clinically to treat peripheral vascular disease, primarily for its vasodilatory effects. [] It has also been used in neonates to manage persistent pulmonary hypertension, though its efficacy in this context can be variable. [, , ]

    ANone: The provided research papers do not offer information regarding the development of resistance or cross-resistance to this compound.

    A: Potential adverse effects of this compound include hypotension, gastrointestinal bleeding, and cardiac arrhythmias. [, , , ] Rapid intravenous administration appears to carry a higher risk of adverse effects compared to slower administration or intramuscular injection. []

    A: The provided research primarily focuses on the short-term effects of this compound. One study mentions a case of premature calving in a cow four days after receiving this compound for xylazine overdose, but a direct causal relationship was not established. [] Long-term safety studies are limited.

    A: The provided papers mainly discuss intravenous and intramuscular routes for this compound administration. [, , , ] One study explores the potential of topical administration via a 10% ointment. [] Targeted drug delivery strategies for this compound are not mentioned.

    ANone: The provided research primarily focuses on the pharmacological effects and clinical applications of this compound. There's no mention of specific biomarkers associated with its efficacy or adverse effects.

    A: Gas chromatography with nitrogen and phosphorus detection was employed to quantify this compound, xylazine, and 2,6-dimethylaniline concentrations in biological samples, demonstrating its utility in residue studies. [] Spectrophotometric methods have also been explored for quantifying this compound in pharmaceutical preparations. []

    ANone: The provided research focuses on the pharmacological and clinical aspects of this compound and does not provide information regarding its environmental impact or degradation pathways.

    ANone: The provided research papers primarily focus on the pharmacological aspects of this compound and do not provide specific details regarding its dissolution rate or solubility in various media.

    ANone: While the studies mention analytical methods employed for this compound quantification, specific details regarding the validation of these analytical methods, including accuracy, precision, and specificity, are not provided in the research papers.

    ANone: The provided research papers focus on the use of this compound in research and clinical settings. Specific information regarding quality control and assurance measures during development, manufacturing, and distribution are not discussed.

    ANone: The provided research papers focus on the pharmacological effects of this compound and do not provide information regarding its potential for immunogenicity or its impact on immunological responses.

    ANone: The provided research papers do not provide information regarding interactions between this compound and drug transporters.

    ANone: The provided research papers do not provide details on this compound's potential to induce or inhibit drug-metabolizing enzymes.

    A: While not explicitly addressed, the use of this compound in various animal species, including mammals like cattle, wolves, and deer, with minimal reported long-term toxicity suggests a degree of biocompatibility. [, , , ] Information regarding its biodegradability is not found within the research.

    A: While this compound has been historically used for peripheral vascular disease, other vasodilators like calcium channel blockers and prostaglandins are now more commonly prescribed. [] The choice of medication depends on the specific condition and individual patient factors.

    ANone: The provided research papers do not offer information about the recycling or waste management of this compound.

    A: The research highlights the importance of facilities like the Moose Research Center in Alaska for conducting controlled studies on the effects of immobilizing agents like xylazine and their antagonists like this compound in large animal species. [] Access to such specialized facilities is crucial for advancing wildlife research and conservation efforts.

    A: The research on this compound spans several decades, showcasing its historical significance in medicine. Its early use as a vasodilator for peripheral vascular disease paved the way for understanding its broader pharmacological effects. [] Subsequent research highlighted its efficacy as a xylazine antagonist in various animal species, contributing significantly to the field of veterinary anesthesia and wildlife immobilization. [, , ]

    A: The research on this compound exemplifies cross-disciplinary collaboration between veterinary medicine, pharmacology, and wildlife biology. Understanding its effects on various animal species requires expertise in animal physiology, anesthesia, and drug interactions. [, , ] This interdisciplinary approach is essential for developing safe and effective immobilization protocols for wildlife research and conservation efforts.

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。